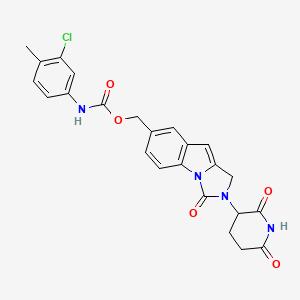

GSPT1 degrader-4

Description

BenchChem offers high-quality GSPT1 degrader-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GSPT1 degrader-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21ClN4O5 |

|---|---|

Molecular Weight |

480.9 g/mol |

IUPAC Name |

[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-(3-chloro-4-methylphenyl)carbamate |

InChI |

InChI=1S/C24H21ClN4O5/c1-13-2-4-16(10-18(13)25)26-23(32)34-12-14-3-5-19-15(8-14)9-17-11-28(24(33)29(17)19)20-6-7-21(30)27-22(20)31/h2-5,8-10,20H,6-7,11-12H2,1H3,(H,26,32)(H,27,30,31) |

InChI Key |

VDJUGOBNCFZJIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)N4C(=C3)CN(C4=O)C5CCC(=O)NC5=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of GSPT1 Degrader-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a critical protein in the regulation of cell growth and division.[1] It functions as a translation termination factor, partnering with eRF1 to ensure the faithful termination of protein synthesis.[1] Dysregulation of GSPT1 has been implicated in various cancers, particularly those driven by oncogenes like MYC, making it a compelling therapeutic target.[1] The development of targeted protein degradation technologies, specifically molecular glues, has provided a novel modality to address previously "undruggable" targets like GSPT1. This guide provides a detailed technical overview of the mechanism of action of GSPT1 degrader-4, a molecule designed to induce the degradation of the GSPT1 protein.

Core Mechanism of Action: Molecular Glue-Mediated Degradation

GSPT1 degrader-4 functions as a molecular glue, a small molecule that induces a novel interaction between an E3 ubiquitin ligase and a target protein, in this case, GSPT1. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.

The primary E3 ligase complex hijacked by GSPT1 degraders is the Cullin-RING Ligase 4 (CRL4) complex, which utilizes Cereblon (CRBN) as its substrate receptor (CRL4^CRBN^).[1] The mechanism can be broken down into the following key steps:

-

Binding to Cereblon (CRBN): GSPT1 degrader-4 first binds to the CRBN subunit of the CRL4 E3 ubiquitin ligase complex.[1]

-

Ternary Complex Formation: This binding event alters the surface of CRBN, creating a new binding interface for GSPT1. This results in the formation of a stable ternary complex consisting of GSPT1, GSPT1 degrader-4, and the CRL4^CRBN^ complex.[1][2]

-

Polyubiquitination: Once GSPT1 is brought into proximity with the E3 ligase complex, it is tagged with a chain of ubiquitin molecules.[1][2]

-

Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.[1][2]

This process of induced degradation effectively reduces the intracellular levels of GSPT1, leading to downstream cellular effects.

Downstream Cellular Consequences of GSPT1 Degradation

The depletion of GSPT1 via GSPT1 degrader-4 triggers a cascade of cellular events, ultimately leading to cell death, particularly in cancer cells that are highly reliant on protein synthesis.

-

Impaired Translation Termination: The primary consequence of GSPT1 loss is the disruption of its canonical function in recognizing stop codons during protein synthesis. This leads to ribosome stalling and the production of aberrant proteins.[1][3][4]

-

Activation of the Integrated Stress Response (ISR): The disruption in protein synthesis activates the ISR pathway.[1][3][4] This involves the activation of kinases like GCN2, which then phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global reduction in protein synthesis but also promotes the translation of specific mRNAs, such as the transcription factor ATF4, which orchestrates a transcriptional response to cellular stress.[1]

-

TP53-Independent Cell Death: The cellular stress induced by GSPT1 degradation ultimately leads to apoptosis. Notably, this cell death mechanism has been shown to be independent of the tumor suppressor protein TP53, which is often mutated in cancer.[3][4][5] This makes GSPT1 degraders a promising therapeutic strategy for cancers with TP53 mutations.[3][4]

Quantitative Data for GSPT1 Degrader-4

The following table summarizes the available quantitative data for GSPT1 degrader-4.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference(s) |

| GSPT1 degrader-4 | GSPT1 Degradation | - | DC₅₀ | 25.4 nM | [6] |

| GSPT1 degrader-4 | Cell Proliferation | CAL51 | IC₅₀ | 39 nM | [6] |

Note: DC₅₀ is the concentration required for 50% maximal degradation of the target protein. IC₅₀ is the concentration required for 50% inhibition of cell proliferation.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of GSPT1 Degradation and Downstream Effects

References

- 1. benchchem.com [benchchem.com]

- 2. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 3. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 4. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

GSPT1 in Oncology: A Technical Guide to its Function and Therapeutic Targeting

Abstract: G1 to S phase transition protein 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein that plays a critical role in the termination of protein synthesis. While essential for normal cellular function, its dysregulation and overexpression have been implicated in the progression of numerous cancers, including acute myeloid leukemia (AML), colon cancer, liver cancer, and MYC-driven tumors.[1][2] This has established GSPT1 as a compelling therapeutic target. The advent of novel therapeutic modalities, specifically molecular glue degraders, has enabled the targeted degradation of GSPT1, leading to potent anti-tumor activity.[3] These agents function by coopting the cell's ubiquitin-proteasome system to selectively eliminate the GSPT1 protein, triggering profound cellular stress and apoptosis in cancer cells. This technical guide provides an in-depth overview of GSPT1's function in cancer, the mechanism of its targeted degradation, and key experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

The Canonical Function of GSPT1: A Key Player in Translation Termination

GSPT1 is a small GTPase that forms a crucial component of the translation termination complex.[3] In partnership with eukaryotic release factor 1 (eRF1), it facilitates the faithful termination of protein synthesis. When a ribosome encounters a stop codon (UAA, UAG, or UGA) in the mRNA sequence, the GSPT1-eRF1 complex is recruited.[4][5] GSPT1, in its GTP-bound state, promotes the binding of eRF1 to the ribosome, which then recognizes the stop codon and catalyzes the hydrolysis and release of the newly synthesized polypeptide chain.[4] Subsequent GTP hydrolysis by GSPT1 leads to the dissociation of the complex and recycling of the ribosomal subunits.[4] Given this central role, GSPT1 is fundamental to maintaining proteomic integrity.

GSPT1's Oncogenic Roles: Beyond Translation

In cancer, the functions of GSPT1 are amplified and co-opted to drive malignant phenotypes. Its overexpression is a common feature in various tumors and is often correlated with poor prognosis.[1][2][6]

Driving Cell Cycle Progression and Proliferation

GSPT1 actively promotes the transition of cells from the G1 to the S phase of the cell cycle, a critical step for DNA replication and cell division.[7][8] In colon cancer, GSPT1 has been shown to interact with the E3 ubiquitin ligase TRIM4. This complex targets Glycogen Synthase Kinase 3 Beta (GSK-3β) for ubiquitination and subsequent degradation.[1] The degradation of GSK-3β, a known tumor suppressor, leads to the stabilization and accumulation of Cyclin D1.[1] Elevated Cyclin D1 levels promote the formation of active Cyclin D1-CDK4/6 complexes, which phosphorylate the retinoblastoma protein (Rb), thereby releasing E2F transcription factors and driving the cell cycle into the S phase.[1] Silencing GSPT1 results in increased levels of GSK-3β and cell cycle inhibitors like p21 and p27, and decreased levels of Cyclin D1, CDK4/6, and Cyclin E, ultimately blocking cell cycle progression.[1]

Fueling Tumor Translational Addiction

Cancer cells, particularly those driven by potent oncogenes like MYC, exhibit high rates of protein synthesis to sustain their rapid growth. This state, often termed "translational addiction," makes them highly sensitive to perturbations in the translation machinery. Upregulated GSPT1 in these cancers helps maintain the high translational throughput required for oncoproteins, effectively sustaining the malignant state.[4] This dependency creates a therapeutic vulnerability that can be exploited by GSPT1-targeting agents.

Therapeutic Targeting of GSPT1 via Molecular Glue Degraders

GSPT1 has historically been considered "undruggable" due to the lack of well-defined small-molecule binding pockets.[9][10] The emergence of targeted protein degradation, specifically using molecular glue degraders, has overcome this challenge.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.[11][12] For GSPT1, the key E3 ligase involved is the CRL4^CRBN^ complex, where Cereblon (CRBN) acts as the substrate receptor.[12][13]

The process unfolds as follows:

-

Binding: The molecular glue (e.g., CC-90009, an investigational agent) binds to CRBN, altering its substrate-binding surface.[13][14]

-

Ternary Complex Formation: This new surface has high affinity for GSPT1, enabling the formation of a stable ternary complex: CRBN-molecular glue-GSPT1.[11][13]

-

Ubiquitination: The proximity induced by the glue allows the E3 ligase complex to tag GSPT1 with a polyubiquitin (B1169507) chain.[11][13]

-

Degradation: The polyubiquitinated GSPT1 is recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[11][15]

Downstream Consequences of GSPT1 Depletion

The rapid degradation of GSPT1 has profound downstream effects, particularly in cancer cells with high translation rates.

-

Impaired Translation Termination: The loss of GSPT1 leads to inefficient recognition of stop codons, causing ribosomes to stall on mRNA transcripts.[13][16]

-

Activation of the Integrated Stress Response (ISR): Ribosome stalling is a major cellular stressor that activates the ISR pathway.[9][16][17] This leads to the upregulation of key stress response transcription factors, notably Activating Transcription Factor 4 (ATF4) and Activating Transcription Factor 3 (ATF3).[15][16]

-

TP53-Independent Apoptosis: The sustained activation of the ISR ultimately triggers programmed cell death (apoptosis).[18] Importantly, this mechanism of cell killing is independent of the tumor suppressor p53 (TP53), making GSPT1 degraders a potential therapy for cancers with TP53 mutations, which are often resistant to conventional treatments.[16][18][19]

Quantitative Analysis of GSPT1 and Targeted Therapies

The expression of GSPT1 and the efficacy of its degraders have been quantified across numerous studies.

Table 1: GSPT1 Expression and Role in Various Cancers

| Cancer Type | Expression Status | Observed Role | Reference(s) |

| Colon Cancer | Upregulated | Promotes proliferation, migration, invasion; correlates with larger tumor size. | [1][20] |

| Liver Cancer | Upregulated | Promotes migration and invasion; associated with poor prognosis. | [2][6] |

| Gastric Cancer | Upregulated | Promotes proliferation, invasion, and migration. | [1][21] |

| Acute Myeloid Leukemia (AML) | Vital for survival | GSPT1 degradation induces apoptosis and eliminates leukemia stem cells. | [9][22] |

| MYC-Driven Lung Cancer | Vital for survival | GSPT1 degradation suppresses MYC-driven transcriptional networks and causes tumor regression. | [9] |

Table 2: Preclinical Efficacy of GSPT1 Molecular Glue Degraders

| Compound | Cancer Model | Efficacy Metric | Finding | Reference(s) |

| CC-90009 | AML Cell Lines | Apoptosis Induction | Rapidly induces apoptosis and reduces leukemia engraftment in patient xenografts. | [22][23] |

| CT-01 | Hepatocellular Carcinoma (Hep3B cells) | Protein Degradation | Dose-dependent degradation of GSPT1 (0.001 to 10 µM). | [15] |

| CT-01 | HCC Xenograft (Mouse) | Tumor Growth | Oral administration (1, 3, 10 mg/kg) resulted in tumor volume reduction. | [15] |

| Compound 6 (SJ6986) | AML (MV4-11 cells) | Antiproliferation | Potent antiproliferative activity. | [24] |

| 5-OH-Thal | HAP1 Cells | Protein Degradation | DC50 = 130 nM, Dmax = 72% | [14] |

Key Experimental Methodologies

Studying the function and degradation of GSPT1 requires specific and robust experimental techniques.

Protocol: Quantifying GSPT1 Degradation via Western Blot

This method is fundamental for measuring the reduction in GSPT1 protein levels following treatment with a degrader.

-

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., MOLM-13 for AML, HCT116 for colon cancer) at a suitable density.[1][13]

-

Treat cells with a dose range of the GSPT1 degrader (e.g., CC-90009) for various time points (e.g., 4, 8, 24 hours).

-

Include a vehicle control (e.g., DMSO) and a negative control where cells are co-treated with a proteasome inhibitor (e.g., MG132) to confirm the degradation is proteasome-dependent.[13][25]

-

-

2. Cell Lysis:

-

Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

4. SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 25 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.[26]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

5. Immunoblotting:

-

Block the membrane with 3-5% nonfat dry milk or BSA in TBST for 1 hour.[26]

-

Incubate with a primary antibody specific to GSPT1 (e.g., Rabbit polyclonal anti-GSPT1) overnight at 4°C.[26][27] Also probe for a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., HRP Goat Anti-Rabbit IgG) for 1 hour at room temperature.[26]

-

-

6. Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[26] Quantify band intensities to determine the percentage of GSPT1 degradation relative to the vehicle control.

-

Protocol: Investigating GSPT1 Protein Interactions via Co-Immunoprecipitation (Co-IP)

This technique is used to identify proteins that bind to GSPT1, such as TRIM4.[1]

-

1. Cell Lysis: Lyse cells using a non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein-protein interactions.

-

2. Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

-

3. Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against GSPT1 or a control IgG overnight at 4°C.

-

Add fresh protein A/G beads to pull down the antibody-protein complexes.

-

-

4. Washes: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

5. Elution and Analysis:

Protocol: Assessing Cell Cycle Progression via Flow Cytometry

This method determines the effect of GSPT1 modulation on the distribution of cells in different phases of the cell cycle.

-

1. Cell Treatment: Culture and treat cells with GSPT1-targeting agents (e.g., siRNA, overexpression plasmid) as required.

-

2. Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at 4°C.[1] This permeabilizes the cells and preserves their DNA content.

-

3. Staining:

-

Wash the fixed cells to remove the ethanol.

-

Resuspend the cells in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[1]

-

-

4. Data Acquisition: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI dye is directly proportional to the amount of DNA in each cell.

-

5. Analysis: Gate the cell populations to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (>2n but <4n DNA content), and G2/M phase (4n DNA content).[1] Compare the cell cycle profiles of treated versus control cells.

Conclusion and Future Directions

GSPT1 stands at the crossroads of protein synthesis, cell cycle control, and cellular stress responses, making it a pivotal node in cancer biology. Its role as a driver of proliferation and its high expression in multiple tumor types underscore its validity as a therapeutic target. The development of molecular glue degraders that can selectively eliminate GSPT1 represents a paradigm shift in targeting previously intractable proteins. These agents leverage a powerful mechanism—induced protein degradation—to trigger a potent, TP53-independent apoptotic response in cancer cells.[16][19]

Future research will likely focus on expanding the application of GSPT1 degraders to other cancer types, understanding mechanisms of resistance, and developing next-generation degraders with improved selectivity and pharmacokinetic properties. The continued exploration of the GSPT1 signaling network will undoubtedly uncover new biological insights and provide further opportunities for therapeutic intervention in precision oncology.[3]

References

- 1. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSPT1 Functions as a Tumor Promoter in Human Liver Cancer [journal.hep.com.cn]

- 3. Cancer Biology of GSPT1: Mechanisms and Targeted Therapy Opportunities of Molecular Glue Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What are GSPT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. What are GSPT1 modulators and how do they work? [synapse.patsnap.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. What are GSPT1 degraders and how do they work? [synapse.patsnap.com]

- 12. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. First-in-class GSPT-1 molecular glue for liver cancer reported | BioWorld [bioworld.com]

- 16. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 18. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]

- 19. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Identification of GSPT1 as prognostic biomarker and promoter of malignant colon cancer cell phenotypes via the GSK-3β/CyclinD1 pathway | Aging [aging-us.com]

- 21. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 22. ashpublications.org [ashpublications.org]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - Lookchem [lookchem.com]

- 26. stjohnslabs.com [stjohnslabs.com]

- 27. GSPT1 Polyclonal Antibody (PA5-28256) [thermofisher.com]

The Discovery and Development of GSPT1 Degrader-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of G1 to S phase transition 1 (GSPT1), a crucial factor in protein translation termination, has emerged as a compelling therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the discovery and development of GSPT1 degrader-4, a potent molecular glue that induces the degradation of GSPT1. This document details the core mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the intricate signaling pathways and experimental workflows involved in the characterization of this compound.

Introduction to GSPT1 and Targeted Protein Degradation

GSPT1, also known as eukaryotic release factor 3a (eRF3a), plays a pivotal role in the termination of protein synthesis. It forms a complex with eRF1 to recognize stop codons and facilitate the release of newly synthesized polypeptide chains from the ribosome.[1] In certain cancer cells, particularly those with MYC overexpression, there is an increased reliance on efficient protein synthesis, making GSPT1 an attractive therapeutic target.[2]

Targeted protein degradation (TPD) is a novel therapeutic modality that harnesses the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[3][4] Molecular glues are small molecules that induce a novel interaction between an E3 ubiquitin ligase and a target protein, leading to the ubiquitination and subsequent degradation of the target.[5] GSPT1 degrader-4 is a molecular glue that recruits the Cereblon (CRBN) E3 ligase to GSPT1, marking it for destruction by the proteasome.[6]

GSPT1 Signaling and the Mechanism of Molecular Glues

GSPT1 is centrally involved in translation termination and has been implicated in other cellular processes, including cell cycle progression. Dysregulation of GSPT1 can lead to uncontrolled cell proliferation, a hallmark of cancer. Molecular glue degraders like GSPT1 degrader-4 function by inducing proximity between GSPT1 and the CRBN E3 ligase, creating a ternary complex. This proximity allows for the transfer of ubiquitin from the E3 ligase to GSPT1, which is then recognized and degraded by the proteasome.

Quantitative Data for GSPT1 Degrader-4

The potency and efficacy of GSPT1 degrader-4 have been characterized by several key quantitative metrics. This data is crucial for comparing its activity with other GSPT1 degraders and for guiding further development.

| Parameter | Value | Cell Line | Description | Reference(s) |

| DC50 | 25.4 nM | Not Specified | The half-maximal degradation concentration, representing the concentration of the degrader required to induce 50% degradation of the target protein. | |

| IC50 | 39 nM | CAL51 | The half-maximal inhibitory concentration, indicating the concentration of the degrader that inhibits 50% of a biological function, in this case, cell proliferation. |

Experimental Protocols

The discovery and characterization of GSPT1 degrader-4 involve a series of well-established experimental protocols. The following sections provide detailed methodologies for the key assays used to evaluate its activity.

Discovery of GSPT1 Molecular Glues

The initial discovery of novel molecular glue degraders targeting GSPT1 often involves high-throughput screening of chemical libraries. A common approach is phenotypic screening, where compounds are assayed for their ability to inhibit the proliferation of cancer cell lines known to be dependent on GSPT1.

GSPT1 Degradation Assay (Western Blot)

This assay directly measures the reduction in GSPT1 protein levels following treatment with the degrader.

Materials:

-

CAL51 cells (or other relevant cell line)

-

GSPT1 degrader-4

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against GSPT1

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Treatment: Seed CAL51 cells and treat with varying concentrations of GSPT1 degrader-4 for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-GSPT1 and anti-loading control antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize GSPT1 levels to the loading control to determine the extent of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the functional consequence of GSPT1 degradation on cell proliferation and viability.

Materials:

-

CAL51 cells

-

GSPT1 degrader-4

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Protocol:

-

Cell Seeding: Seed CAL51 cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat cells with a serial dilution of GSPT1 degrader-4.

-

Incubation: Incubate the plate for 72 hours.

-

Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.

-

Analysis: Normalize the data to vehicle-treated controls and plot cell viability against compound concentration to determine the IC50 value.

Conclusion

GSPT1 degrader-4 represents a potent molecular glue for the targeted degradation of GSPT1. The data and protocols outlined in this guide provide a framework for the continued investigation and development of this and other GSPT1-targeting therapeutics. The systematic approach to discovery, characterization, and mechanistic understanding is crucial for advancing this promising class of anti-cancer agents.

References

- 1. Molecular glues targeting GSPT1 in cancers: A potent therapy | CoLab [colab.ws]

- 2. How to systematically discover novel molecular glues | Drug Discovery News [drugdiscoverynews.com]

- 3. GSPT1 degrader-6 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Discovery of a novel molecular glue degrader targeting GSPT1/2 with a non-IMiD-based CRBN binder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

molecular glue mechanism of GSPT1 degradation

An In-depth Technical Guide to the Molecular Glue-Mediated Degradation of GSPT1

Introduction to GSPT1

The Core Mechanism: Molecular Glue-Mediated Degradation

The targeted degradation of GSPT1 is not a constitutive cellular process but is induced by a class of small molecules called molecular glue degraders.[1] These molecules function by reprogramming the substrate specificity of an E3 ubiquitin ligase complex, thereby inducing the ubiquitination and subsequent degradation of a "neosubstrate" protein that the ligase would not typically recognize.[1][4]

The primary mechanism involves the following steps:

-

Binding to E3 Ligase : A molecular glue, such as a thalidomide (B1683933) derivative, binds to Cereblon (CRBN), which is the substrate receptor component of the Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][5][6]

-

Altering the Interface : This binding induces a conformational change in CRBN, creating a new interaction surface.[1]

-

Neosubstrate Recruitment : The newly formed surface on the CRBN-glue complex is now able to bind to GSPT1. GSPT1 contains a structural degron—a β-hairpin loop with a critical glycine (B1666218) residue—that is recognized by the complex.[7]

-

Ternary Complex Formation : The stable assembly of the CRBN-molecular glue-GSPT1 ternary complex is formed.[1]

-

Polyubiquitination : Within the complex, GSPT1 is brought into close proximity to the E3 ligase machinery, leading to its polyubiquitination.[1][7]

-

Proteasomal Degradation : The polyubiquitin (B1169507) chain acts as a signal, marking GSPT1 for recognition and degradation by the 26S proteasome.[1][7]

This process is catalytic, allowing a single molecule of the molecular glue to induce the degradation of multiple GSPT1 proteins.[3]

Key Molecular Glue Degraders of GSPT1

Several molecular glue degraders that selectively target GSPT1 have been developed, many of which are classified as Cereblon E3 Ligase Modulating Drugs (CELMoDs).

-

CC-885 : A first-in-class GSPT1 degrader that showed potent cytotoxicity in various tumor cell lines, especially in acute myeloid leukemia (AML).[1][8] It validated GSPT1 degradation as a viable therapeutic strategy.[1]

-

CC-90009 (Eragidomide) : A novel and highly selective GSPT1 degrader developed for the treatment of AML and is currently in clinical trials.[1][9][10][11] It exhibits improved potency and selectivity compared to earlier compounds.[1] In clinical studies, a 2.4 mg dose resulted in 90% GSPT1 degradation.[9]

-

MRT-2359 : An orally bioavailable and selective GSPT1 molecular glue degrader being investigated for MYC-driven tumors.[1][2] It is currently in a Phase 1/2 clinical trial.[2][12]

-

Other Novel Compounds : Research has led to the discovery of new chemical scaffolds. Compounds like 5-OH-EM12 and those from focused combinatorial libraries have shown selective GSPT1 degradation activity.[5][7] The presence of hydrogen-bonding motifs on the IMiD scaffold appears to be important for GSPT1 degradation.[7]

Quantitative Data on GSPT1 Degraders

The efficacy of GSPT1 degraders is measured by their potency in inducing degradation (DC50), the maximum degradation achieved (Dmax), and their anti-proliferative effects (IC50).

| Compound | Cell Line | Assay | DC50 | Dmax | IC50 | Reference |

| CC-90009 | AML Patient Blasts | Anti-proliferation | - | - | <10 nM (in >80% of samples) | [10] |

| MRT-2359 | MYC-driven tumors | Anti-proliferation | - | - | Nanomolar range | [12] |

| 5-OH-EM12 | HCT116 | GSPT1 Degradation | - | 47 ± 9% | - | [7] |

| EM12 | HCT116 | IKZF1 Degradation | 1.7 µM | 69 ± 6% | - | [7] |

| Compound 6 (SJ6986) | MV4-11 | GSPT1 Degradation (4h) | 9.7 nM | >95% | ~10 nM | [13][14] |

| Compound 7 (SJ7023) | MV4-11 | GSPT1 Degradation (4h) | >1000 nM | ~50% | >1000 nM | [13][14] |

| MRANK-103-005-1 | HEK-293 | GSPT1 Degradation | 1.3 nM | - | - | [15] |

| MRANK-103-005-1 | NCI-H1155 | Anti-proliferation | - | - | 6.6 nM | [15] |

| BMS Compound | DF15 | GSPT1 Degradation | 0.2 nM (EC50) | - | - | [16] |

Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximal degradation observed. Data is aggregated from multiple sources and specific experimental conditions may vary.[1]

Downstream Consequences of GSPT1 Degradation

The depletion of GSPT1 disrupts its fundamental role in protein synthesis, leading to a cascade of cellular events that are particularly detrimental to cancer cells.

-

Impaired Translation Termination : The loss of GSPT1 causes inefficient recognition of stop codons, leading to ribosome stalling and the production of aberrant proteins.[1][17][18]

-

Activation of the Integrated Stress Response (ISR) : The disruption in protein synthesis and ribosome homeostasis triggers the ISR pathway.[1][10][17][18]

-

TP53-Independent Apoptosis : The sustained stress from ISR activation ultimately leads to programmed cell death (apoptosis).[17][18] This cell death mechanism is independent of the tumor suppressor p53, making GSPT1 degraders a potential therapy for TP53-mutant cancers.[17][18] Cells with higher rates of protein synthesis, such as MYC-driven cancer cells, are more susceptible to the effects of GSPT1 degradation.[2][17]

Experimental Protocols

Investigating the GSPT1 degradation pathway requires a combination of biochemical and cell-based assays.

Immunoblotting for GSPT1 Degradation

This protocol is used to quantify the reduction in GSPT1 protein levels following treatment with a molecular glue degrader.[1]

-

Cell Culture and Treatment : Plate cells (e.g., AML cell line MOLM-13 or MM1.S) at an appropriate density.[1] Treat with a dose range of the GSPT1 degrader or DMSO (vehicle control) for a specified time (e.g., 4, 8, 24 hours).[1] Include controls such as co-treatment with a proteasome inhibitor (e.g., MG132, carfilzomib) or a neddylation inhibitor (e.g., MLN4924) to confirm that degradation is proteasome- and CRL4^CRBN^-dependent.[1][5]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.[1]

-

SDS-PAGE and Transfer : Denature protein lysates, separate them by SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.[1]

-

Immunoblotting : Block the membrane (e.g., with 5% non-fat milk in TBST).[1] Incubate with a primary antibody specific for GSPT1 and a loading control (e.g., Vinculin, GAPDH).[1]

-

Detection and Analysis : Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[1] Quantify band intensities using densitometry software, normalizing GSPT1 levels to the loading control and expressing them relative to the DMSO control.[1][5]

In Vitro CRBN Competitive Binding Assay

This protocol measures the ability of a compound to bind to the CRBN E3 ligase complex, typically by competing with a known fluorescently-labeled binder.[5]

-

Reagents : Prepare a buffer containing 50 mM Tris pH 7.5, 200 mM NaCl, and 0.1% Pluronic F-68.[5] Prepare a solution with 10 nM Lenalidomide-BodipyFL (fluorescent probe), 100 nM biotinylated DDB1ΔB-CRBN complex, and 2 nM Terbium-Streptavidin.[5]

-

Compound Titration : In a 384-well plate, titrate the test compounds at various concentrations.[5] Normalize the final DMSO concentration across all wells to 1%.[5]

-

Incubation : Add the reagent mix to the wells containing the titrated compounds and incubate.

-

Measurement : Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. The displacement of the fluorescent probe by the test compound will result in a decrease in the FRET signal.

-

Analysis : Plot the FRET signal against the compound concentration and fit the data to a suitable model to determine the binding affinity (e.g., IC50 or Kd).

Global Proteomics for Selectivity Profiling

This method is used to assess the selectivity of a GSPT1 degrader across the entire proteome.

-

Sample Preparation : Treat cells (e.g., MM1.S) with the degrader compound or DMSO for a set time point (e.g., 4 hours).[5] Lyse the cells and digest the proteins into peptides.

-

Tandem Mass Tag (TMT) Labeling : Label the peptides from each condition with different isobaric TMT reagents. This allows for multiplexed analysis of multiple samples in a single mass spectrometry run.[10]

-

Mass Spectrometry : Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

-

Data Analysis : Process the raw data using proteomics software to identify and quantify proteins.[10] Calculate the relative abundance of each protein in the degrader-treated sample compared to the DMSO control. A selective GSPT1 degrader will show a significant reduction only in GSPT1 levels with minimal changes to other proteins.[5][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Monte Rosa Therapeutics Presents Preclinical Data from GSPT1 Degrader Program Focused on MYC-Driven Cancers at AACR 2023 - BioSpace [biospace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecular Glue Degraders: Advancements in Rational Design, Target Specificity, and Clinical Translation(2020-2024) [insights.pluto.im]

- 5. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mindrank describes new GSPT1 degradation inducers | BioWorld [bioworld.com]

- 16. Bristol Myers Squibb describes new GSPT1 degradation inducers | BioWorld [bioworld.com]

- 17. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

The Linchpin of Protein Synthesis: A Technical Guide to GSPT1's Role in Translation Termination

For Researchers, Scientists, and Drug Development Professionals

Introduction

G1 to S phase transition 1 (GSPT1), also known as eukaryotic release factor 3a (eRF3a), is a pivotal protein that plays a multifaceted role in the intricate process of protein synthesis. While initially identified for its involvement in cell cycle progression, GSPT1 is now well-established as a core component of the translation termination machinery.[1][2] This guanosine (B1672433) triphosphate (GTP)-binding protein, in concert with eukaryotic release factor 1 (eRF1), ensures the faithful and efficient termination of translation, a critical step for maintaining cellular homeostasis and protein fidelity. Dysregulation of GSPT1 function has been implicated in various diseases, most notably cancer, making it an attractive target for novel therapeutic interventions.[1][2]

This in-depth technical guide provides a comprehensive overview of the core functions of GSPT1 in translation termination. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms, quantitative data, experimental methodologies, and relevant signaling pathways involving GSPT1.

The Mechanism of GSPT1 in Translation Termination

Translation termination in eukaryotes is a sophisticated process that occurs when a ribosome encounters one of the three stop codons (UAA, UAG, or UGA) in the A-site of the messenger RNA (mRNA). This event triggers a cascade of molecular interactions culminating in the release of the newly synthesized polypeptide chain. GSPT1, in its GTP-bound state, forms a ternary complex with eRF1.[3][4] This eRF1/GSPT1-GTP complex is then recruited to the ribosome.

The primary role of GSPT1 in this context is to facilitate the correct positioning of eRF1 at the ribosomal A-site, enabling eRF1 to recognize the stop codon.[3] Upon successful stop codon recognition by eRF1, the intrinsic GTPase activity of GSPT1 is stimulated, leading to the hydrolysis of GTP to guanosine diphosphate (B83284) (GDP).[5][6][7][8] This GTP hydrolysis induces a significant conformational change in GSPT1, causing its dissociation from eRF1 and the ribosome.[4] The departure of GSPT1-GDP allows the GGQ motif of eRF1 to access the peptidyl transferase center (PTC) of the ribosome, where it catalyzes the hydrolysis of the ester bond linking the polypeptide chain to the peptidyl-tRNA (tRNA), thereby releasing the completed protein.

Following polypeptide release, GSPT1 is also implicated in the subsequent steps of ribosome recycling, where the ribosome is disassembled from the mRNA, making it available for a new round of translation.

Quantitative Data on GSPT1 Interactions and Activity

Understanding the quantitative aspects of GSPT1's function is crucial for developing kinetic models and for the rational design of therapeutic modulators. The following tables summarize key quantitative data related to GSPT1's interactions and enzymatic activity.

| Interacting Partners | Dissociation Constant (Kd) | Method | Organism |

| GSPT1 (eRF3a) - PABP (poly(A)-bound) | 1.3 nM | Surface Plasmon Resonance (SPR) | Human |

Table 1: Binding Affinities of GSPT1. This table presents the dissociation constant (Kd) for the interaction between GSPT1 and the poly(A)-binding protein (PABP), highlighting the strong affinity between these two proteins which is important for coordinating translation termination with mRNA circularization and ribosome recycling.[9]

| Enzyme | Substrate | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Organism |

| eRF3 (GSPT1 homolog) | GTP | Data not available for human GSPT1 | Data not available for human GSPT1 | Data not available for human GSPT1 | Saccharomyces cerevisiae |

Key Signaling Pathways Involving GSPT1

GSPT1's role in translation termination is integrated into broader cellular signaling networks that control gene expression and protein quality control.

Canonical Translation Termination

The core function of GSPT1 is within the canonical translation termination pathway. This process ensures the accurate release of newly synthesized proteins upon encountering a stop codon.

References

- 1. Streamlined and sensitive mono- and di-ribosome profiling in yeast and human cells | Springer Nature Experiments [experiments.springernature.com]

- 2. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]

- 3. uniprot.org [uniprot.org]

- 4. Eukaryotic peptide chain release factor GTP-binding subunit ERF3A (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GTP Hydrolysis by eRF3 Facilitates Stop Codon Decoding during Eukaryotic Translation Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

- 7. GSPT1 G1 to S phase transition 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 8. GTP hydrolysis by eRF3 facilitates stop codon decoding during eukaryotic translation termination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on human eRF3-PABP interaction reveal the influence of eRF3a N-terminal glycin repeat on eRF3-PABP binding affinity and the lower affinity of eRF3a 12-GGC allele involved in cancer susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. reddit.com [reddit.com]

- 12. biorxiv.org [biorxiv.org]

GSPT1: A Pivotal Therapeutic Target in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a challenging hematologic malignancy with high rates of relapse and poor long-term survival, underscoring the urgent need for novel therapeutic strategies.[1] Emerging evidence has pinpointed the G1 to S phase transition 1 (GSPT1) protein, a key factor in protein translation termination, as a critical dependency for AML cell survival and proliferation. This guide provides a comprehensive overview of GSPT1 as a therapeutic target in AML, detailing its mechanism of action, the development of targeted degraders, preclinical efficacy, and the landscape of clinical investigation. Particular focus is given to the class of molecular glue degraders that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the selective degradation of GSPT1, offering a promising new therapeutic avenue for this aggressive disease.

The Role of GSPT1 in AML Pathophysiology

GSPT1, also known as eukaryotic release factor 3a (eRF3a), forms a complex with ETF1 to mediate the termination of mRNA translation.[2][3] While its precise role in AML pathogenesis is still under investigation, it is clear that leukemic cells, particularly those with high rates of protein synthesis and oncogenic drivers like MYC, are highly susceptible to the consequences of GSPT1 depletion.[4][5]

Targeted degradation of GSPT1 has been shown to produce potent anti-leukemic effects through several key mechanisms:

-

Impaired Translation Termination: Loss of GSPT1 disrupts the normal process of protein synthesis, leading to ribosome stalling.[6]

-

Activation of the Integrated Stress Response (ISR): The cellular stress caused by dysfunctional translation termination triggers the ISR, a signaling pathway that can lead to apoptosis in cancer cells.[2][6][7] This is evidenced by the phosphorylation of eIF2α and upregulation of downstream effectors like ATF4.[8][9]

-

TP53-Independent Apoptosis: GSPT1 degradation induces programmed cell death in AML cells irrespective of their TP53 mutation status, which is significant given that TP53 mutations are associated with poor prognosis and resistance to conventional chemotherapy.[2][6]

-

Suppression of Oncogenic Drivers: GSPT1 degradation has been linked to the reduced expression of key AML-associated oncoproteins, including c-Myc and MCL-1.[10][11] It also impairs the expression of fusion genes critical to certain AML subtypes, such as RUNX1::RUNX1T1 and FUS::ERG.[12][13][14]

Crucially, the degradation of GSPT1 shows a therapeutic window, with profound cytotoxic effects on AML blasts and leukemia stem cells (LSCs) while relatively sparing normal hematopoietic stem cells.[6][15][16]

Therapeutic Modalities: Molecular Glue Degraders and PROTACs

The primary strategy for targeting GSPT1 involves hijacking the ubiquitin-proteasome system. This is achieved using heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) or molecular glue degraders.[12][16] These agents bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

The most well-characterized GSPT1-targeting agents are molecular glues that modulate the Cereblon (CRBN) E3 ligase complex (CRL4CRBN).[7][15] Compounds like CC-90009 (Razolidol) have been specifically designed to refunctionalize the CRBN complex to selectively recognize and degrade GSPT1.[7][9][15]

Preclinical Efficacy of GSPT1 Degraders

A substantial body of preclinical work has demonstrated the potent anti-leukemic activity of GSPT1 degraders, particularly CC-90009, across a range of AML models.

In Vitro and Ex Vivo Activity

GSPT1 degraders have shown significant efficacy in both AML cell lines and primary patient samples.

| Compound | Cell Lines / Patient Samples | IC50 / EC50 Range | Key Findings | Reference(s) |

| CC-90009 | 11 human AML cell lines | 3 - 75 nM | Potent growth inhibition across lines with common oncogenic mutations. | [7] |

| CC-90009 | Primary AML patient samples (n=35) | Not specified | Reduced leukemia engraftment and targeted leukemia stem cells in xenograft models. | [15] |

| BTX-1188 | Myc-driven cancer cell lines | 0.5 - 10 nM | Dual degrader of GSPT1 and IKZF1/3, cytotoxic in various cancer lines. | [17] |

| BTX-1188 | Primary human AML patient samples | 0.4 - 1.5 nM | Effective in relapsed/refractory, cytarabine-, and venetoclax-resistant samples. | [17] |

| C-10386 | Patient-derived primary AML cells | Nanomolar range | Highly sensitive in ex-vivo assays. | [5] |

| GU3341 | Pediatric AML (RUNX1::RUNX1T1, FUS::ERG) | Not specified | Off-target GSPT1 degradation led to cell cycle arrest and apoptosis. | [12][13][14] |

In time-course studies, CC-90009 eliminated over 82% of leukemic cells within 24 hours and nearly all within 96 hours, while showing only modest effects on normal lymphocytes.[7]

In Vivo Efficacy

Xenograft models using primary AML patient samples have confirmed the in vivo activity of GSPT1 degraders. Treatment with these agents leads to reduced tumor burden and prolonged survival in animal models.[10][15] For instance, oral administration of the GSPT1 degrader AB138 significantly reduced tumor burden in an MV-4-11-Luc xenograft model.[10]

Signaling Pathways and Mechanisms of Action

The therapeutic effect of GSPT1 degradation is mediated by a network of interconnected signaling pathways.

GSPT1 Degradation by Molecular Glues

The mechanism of action for a molecular glue like CC-90009 involves its binding to the CRBN E3 ligase, which induces a conformational change allowing for the specific recognition and ubiquitination of GSPT1, marking it for proteasomal degradation.

Caption: Mechanism of CC-90009-mediated GSPT1 degradation.

Downstream Cellular Consequences

The depletion of GSPT1 initiates a cascade of events culminating in AML cell death. This involves the activation of the integrated stress response and modulation of other critical cancer-related pathways.

Caption: Cellular consequences of GSPT1 degradation in AML.

Clinical Development and Combination Strategies

The promising preclinical data led to the clinical evaluation of GSPT1 degraders.

Monotherapy Trials

CC-90009 was investigated as a single agent in a Phase 1 trial for patients with relapsed or refractory AML (NCT02848001).[7][16][18] While the trial demonstrated dose-dependent GSPT1 degradation and showed some anti-leukemic activity, including complete remissions, it was ultimately discontinued (B1498344) due to a combination of factors including lack of efficacy in the short-term acute phase.[9][18] This highlights the potential need for combination therapies to achieve more durable responses.

Combination Therapies

Preclinical studies have identified several rational combination partners for GSPT1 degraders that exhibit synergistic activity. A high-throughput screen revealed synergy between CC-90009 and inhibitors of FLT3, BCL2, and IDH2.[19] The combination with the BCL2 inhibitor venetoclax (B612062) was particularly noteworthy, as CC-90009-induced reduction of MCL-1 likely contributed to the enhanced apoptosis.[19] Based on these findings, a Phase 1/2 trial evaluating CC-90009 in combination with venetoclax and/or azacitidine was initiated (NCT04336982).[16][19]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the evaluation of GSPT1 degraders.

Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of GSPT1 degraders on AML cells.

-

Methodology:

-

AML cell lines or primary patient cells are seeded in multi-well plates.

-

Cells are treated with a dose range of the GSPT1 degrader or vehicle control for specified time points (e.g., 24, 48, 72, 96 hours).

-

Cell Viability: Assessed using assays such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. IC50 values are calculated from dose-response curves.

-

Apoptosis: Measured by flow cytometry using Annexin V and propidium (B1200493) iodide (PI) or DAPI staining to identify early and late apoptotic cells.[4] The percentage of apoptotic cells is quantified.

-

Protein Degradation Analysis (Western Blot)

-

Objective: To confirm the selective degradation of GSPT1 protein following treatment.

-

Methodology:

-

AML cells are treated with the degrader compound for various time points (e.g., 2, 4, 6, 24 hours).

-

Cells are lysed, and protein concentration is quantified.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for GSPT1 and a loading control (e.g., GAPDH, β-actin).

-

Secondary antibodies conjugated to HRP are used for detection via chemiluminescence. The reduction in GSPT1 band intensity relative to the loading control indicates degradation.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of GSPT1 degraders in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NSG) are engrafted with human AML cell lines (CDX models) or primary patient-derived AML cells (PDX models).

-

Once leukemia is established (confirmed by bioluminescence imaging or peripheral blood sampling), mice are randomized into treatment and vehicle control groups.

-

The GSPT1 degrader is administered orally or via another appropriate route on a defined schedule.

-

Tumor burden is monitored throughout the study.

-

The primary endpoints are typically overall survival and reduction in leukemic burden (e.g., percentage of human CD45+ cells in bone marrow).[19]

-

General Experimental Workflow

The preclinical evaluation of a novel GSPT1 degrader typically follows a structured workflow from in vitro characterization to in vivo validation.

Caption: Preclinical workflow for GSPT1 degrader development.

Conclusion and Future Directions

GSPT1 has been unequivocally validated as a promising therapeutic target in AML. The development of molecular glue degraders that induce its selective destruction represents an innovative and potent therapeutic strategy. These agents trigger TP53-independent apoptosis and demonstrate efficacy against leukemia stem cells, addressing key challenges in AML treatment. While monotherapy efficacy in the clinic has been limited, the deep, mechanistic understanding of GSPT1's role provides a strong rationale for exploring rational combination therapies. Future research should focus on identifying biomarkers of response and resistance, optimizing dosing schedules in combination regimens, and developing next-generation degraders with improved therapeutic windows to fully exploit the potential of targeting this critical vulnerability in acute myeloid leukemia.

References

- 1. CC-90009: A Cereblon E3 Ligase Modulating Drug That Promotes Selective Degradation of GSPT1 for the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]

- 4. ashpublications.org [ashpublications.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Degradation of GSPT1 causes TP53-independent cell death in leukemia whilst sparing normal hematopoietic stem cells. | Broad Institute [broadinstitute.org]

- 7. Unleashing CC-90009: Targeting GSPT1 for Acute Myeloid Leukemia Elimination [synapse.patsnap.com]

- 8. ashpublications.org [ashpublications.org]

- 9. CC-90009 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. GSPT1 degrader News - LARVOL Sigma [sigma.larvol.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. PROTAC-Mediated GSPT1 Degradation Impairs the Expression of Fusion Genes in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ascopubs.org [ascopubs.org]

- 18. researchgate.net [researchgate.net]

- 19. ashpublications.org [ashpublications.org]

The Structural Blueprint of GSPT1 Degradation: A Technical Guide to Degrader-4 Binding with CRBN

For Immediate Release

This technical guide provides an in-depth analysis of the structural basis for the interaction between GSPT1-targeting molecular glue degraders and the E3 ubiquitin ligase substrate receptor, Cereblon (CRBN). Aimed at researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the critical molecular pathways and interactions. The focus is on the archetypal GSPT1 degraders, CC-885 and the clinical candidate CC-90009 (referred to as degrader-4 in a broader context), providing a comprehensive resource for the rational design of novel therapeutics in targeted protein degradation.

Executive Summary

Molecular glue degraders represent a paradigm-shifting therapeutic modality, redirecting the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. The degradation of the translation termination factor GSPT1 has emerged as a promising anti-cancer strategy, particularly in hematological malignancies. This is achieved by small molecules that induce a novel protein-protein interaction between GSPT1 and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of GSPT1. Understanding the precise structural interactions within the GSPT1-degrader-CRBN ternary complex is paramount for optimizing degrader potency, selectivity, and drug-like properties. This guide dissects the crystal structures of these complexes, providing a foundational understanding for future drug discovery efforts.

Data Presentation: Quantitative Analysis of GSPT1 Degraders

The efficacy of GSPT1 degraders is characterized by their ability to induce GSPT1 degradation and inhibit the proliferation of cancer cells. The following tables summarize key quantitative data for CC-885 and CC-90009 from various studies, providing a comparative overview of their potency and activity in different cellular contexts.

Table 1: GSPT1 Degradation Potency of CC-885 and CC-90009

| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Citation |

| CC-885 | MM1.S | - | - | 4 | [1] |

| CC-885 | 293T | - | - | 6 | [2] |

| CC-90009 | MV4-11 | 9.7 | ~90 | 4 | [3] |

| CC-90009 | MHH-CALL-4 | >1000 | <50 | 4 | [3] |

| CC-90009 | U937 | Potent | >82 | 24 | [4] |

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of GSPT1 Degraders

| Compound | Cell Line(s) | IC₅₀ (nM) | Citation |

| CC-885 | AML cell lines | 10 - 1000 | [5] |

| CC-885 | MM1.S | 18 ± 1 | [3] |

| CC-90009 | Panel of 11 human AML cell lines | 3 - 75 | [6] |

IC₅₀: Half-maximal inhibitory concentration.

Structural Basis of Ternary Complex Formation

The cornerstone of GSPT1 degradation lies in the formation of a stable ternary complex between GSPT1, the molecular glue degrader, and CRBN. X-ray crystallography studies of these complexes (PDB IDs: 5HXB for CC-885 and 6XK9 for CC-90009) have revealed the intricate network of interactions that drive this induced proximity.[7][8]

A key feature of GSPT1 recognized by the CRBN-degrader complex is a β-hairpin loop, which acts as a structural degron.[7] This loop inserts into a surface pocket on CRBN, with the degrader molecule acting as a molecular adhesive, mediating and stabilizing the interaction.

Key Molecular Interactions:

-

Hydrogen Bonds: The backbone of the GSPT1 β-hairpin forms crucial hydrogen bonds with residues in CRBN, including N351, H357, and W400.[4]

-

Hydrophobic Interactions: The glutarimide (B196013) moiety of the degraders binds within a hydrophobic pocket in CRBN, often referred to as the "tri-tryptophan cage".

-

Drug-Mediated Contacts: The degrader molecule itself forms direct contacts with both GSPT1 and CRBN, effectively bridging the two proteins. For instance, the phenylurea moiety of CC-885 and the modified scaffold of CC-90009 extend from the glutarimide binding pocket to interact with specific residues on GSPT1, contributing to the affinity and selectivity of the interaction.[4][7]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for characterizing GSPT1 degraders and their interaction with CRBN.

X-ray Crystallography of the GSPT1-Degrader-CRBN Ternary Complex

This protocol outlines the steps for determining the three-dimensional structure of the ternary complex.

1. Protein Expression and Purification:

- Human DDB1 (residues 1-1140) and human CRBN (residues 40-442) are co-expressed in Sf9 insect cells using a baculovirus expression system. The complex is purified using affinity chromatography (e.g., His-tag), followed by size-exclusion chromatography.

- The C-terminal domain of human GSPT1 (residues 247-636) is expressed in E. coli and purified using affinity and size-exclusion chromatography.

2. Ternary Complex Formation and Crystallization:

- The purified DDB1-CRBN complex, GSPT1, and the degrader (e.g., CC-885 or CC-90009) are incubated together in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP).

- The ternary complex is purified by size-exclusion chromatography.

- Crystallization is performed using the vapor diffusion method (sitting or hanging drop).

- For PDB 5HXB (with CC-885): Crystals were grown in 200mM Sodium Citrate, Tris pH 8.5, 18% PEG 3350.

- For PDB 6XK9 (with CC-90009): Crystals were grown in 20% PEG 3350, 100mM Tris-HCl (pH 7.5), 300mM sodium citrate.

3. Data Collection and Structure Determination:

- Crystals are cryo-protected and flash-cooled in liquid nitrogen.

- X-ray diffraction data are collected at a synchrotron source.

- The structure is solved by molecular replacement using known structures of DDB1 and CRBN as search models, followed by iterative model building and refinement.

Immunoblotting for GSPT1 Degradation

This assay quantifies the reduction of GSPT1 protein levels in cells upon treatment with a degrader.

1. Cell Culture and Treatment:

- Plate cells (e.g., MOLM-13 or MM1.S) at a suitable density.

- Treat cells with a serial dilution of the GSPT1 degrader or DMSO (vehicle control) for a specified duration (e.g., 4, 8, or 24 hours).

2. Cell Lysis and Protein Quantification:

- Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting:

- Normalize protein amounts and separate by SDS-PAGE.

- Transfer proteins to a PVDF or nitrocellulose membrane.

- Block the membrane with 5% non-fat milk or BSA in TBST.

- Incubate with a primary antibody against GSPT1 and a loading control (e.g., GAPDH, β-actin, or Vinculin).

- Wash and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection and Analysis:

- Detect the chemiluminescent signal using an imaging system.

- Quantify the band intensities using densitometry software. Normalize GSPT1 levels to the loading control and express as a percentage of the DMSO-treated sample.

Quantitative Proteomics for Selectivity Profiling

This method provides a global view of protein level changes in response to degrader treatment, assessing selectivity.

1. Sample Preparation:

- Culture cells and treat with the degrader or vehicle control as described for immunoblotting.

- Lyse cells and digest proteins into peptides using trypsin.

- Label peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

- Combine the labeled peptide samples and analyze by LC-MS/MS. Peptides are separated by reverse-phase chromatography and analyzed by a high-resolution mass spectrometer.

3. Data Analysis:

- Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer).

- Perform statistical analysis to identify proteins that are significantly downregulated in the degrader-treated samples compared to the control.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes in GSPT1 degradation.

Caption: Signaling pathway of GSPT1 degradation mediated by a molecular glue degrader.

Caption: Experimental workflow for determining the crystal structure of the ternary complex.

Caption: Logical relationship of key molecular interactions in the ternary complex.

Conclusion

The structural elucidation of the GSPT1-degrader-CRBN ternary complex provides a molecular roadmap for the rational design of next-generation GSPT1 degraders. The detailed understanding of the key interactions within this complex, combined with robust quantitative assays, enables the optimization of degrader properties to enhance potency, selectivity, and clinical potential. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of targeted protein degradation and developing novel therapeutics for cancer and other diseases.

References

- 1. Selective Degradation of GSPT1 by Cereblon Modulators Identified via a Focused Combinatorial Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling the Landscape of Drug Resistance Mutations in Neosubstrates to Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. rcsb.org [rcsb.org]

In-depth Technical Guide: The Impact of GSPT1 Degradation on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

G1 to S phase transition 1 (GSPT1) is a critical regulator of protein synthesis and cell cycle progression. Its role in the G1 to S phase transition makes it a compelling target for anticancer therapies. The development of targeted protein degraders, such as "molecular glues," has led to the emergence of potent and selective GSPT1 degraders. This technical guide provides a comprehensive overview of the effects of GSPT1 degradation on cell cycle progression, using the well-characterized GSPT1 degrader CC-90009 as a representative agent due to the absence of public data on "GSPT1 degrader-4." This document details the molecular mechanisms, presents quantitative data on cellular effects, and provides standardized protocols for relevant experimental assays.

Introduction: GSPT1 and its Role in the Cell Cycle

GSPT1, also known as eukaryotic release factor 3a (eRF3a), is a multifaceted protein that plays a crucial role in the termination of protein synthesis.[1] Beyond its function in translation, GSPT1 is essential for the progression of the cell cycle, specifically the transition from the G1 to the S phase.[1] Dysregulation and overexpression of GSPT1 have been implicated in various cancers, making it a promising therapeutic target.[2]

GSPT1 degraders are a novel class of therapeutic agents that function by inducing the selective ubiquitination and subsequent proteasomal degradation of the GSPT1 protein.[1] These molecules, often classified as "molecular glues" or Proteolysis Targeting Chimeras (PROTACs), bring GSPT1 into proximity with an E3 ubiquitin ligase, leading to its destruction.[1] By depleting cellular levels of GSPT1, these degraders can halt the proliferation of cancer cells and induce apoptosis.[1]

Mechanism of Action: GSPT1 Degradation and Cell Cycle Arrest

The degradation of GSPT1 disrupts the normal progression of the cell cycle primarily by inducing a G1 phase arrest. The underlying mechanism involves the modulation of key cell cycle regulatory proteins. Silencing of GSPT1 has been shown to lead to a decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3][4] These proteins form a complex that is pivotal for the phosphorylation of the Retinoblastoma (Rb) protein, a critical step for cells to overcome the G1 restriction point and enter the S phase.

The reduction in Cyclin D1 and CDK4/6 levels upon GSPT1 degradation prevents the hyperphosphorylation of Rb, keeping it in its active, growth-suppressive state. This, in turn, prevents the release of E2F transcription factors, which are necessary for the expression of genes required for DNA replication and S phase entry. The net result is a robust cell cycle arrest at the G1/S boundary.

Quantitative Data on the Effects of GSPT1 Degradation

The following tables summarize the quantitative effects of the representative GSPT1 degrader, CC-90009, on cancer cell lines. This data has been compiled from publicly available research and serves to illustrate the typical outcomes of GSPT1 degradation.

Table 1: Anti-proliferative Activity of CC-90009 in AML Cell Lines

| Cell Line | IC50 (nM) |

| MOLM-13 | 3 |

| KG-1 | 5 |

| U937 | 8 |

| NB4 | 10 |

| OCI-AML2 | 12 |

| HL-60 | 25 |

| MV-4-11 | 75 |

| (Data adapted from Surka, C. et al., Blood, 2021)[3] |

Table 2: Effect of CC-90009 on GSPT1 Protein Levels in KG-1 AML Cells

| Treatment | Duration (hours) | GSPT1 Protein Abundance (Relative to DMSO control) |

| 100 nM CC-90009 | 4 | Significantly Reduced |

| 100 nM CC-90009 + Bortezomib | 4 | No significant reduction |

| 100 nM CC-90009 + MLN4924 | 4 | No significant reduction |

| (Qualitative data from Surka, C. et al., Blood, 2021, indicating proteasome-dependent degradation)[3] |

Table 3: Induction of Apoptosis by CC-90009 in AML Cell Lines

| Cell Line | Treatment | Apoptosis Induction |

| MOLM-13 | CC-90009 | Yes |

| KG-1 | CC-90009 | Yes |

| U937 | CC-90009 | Yes |

| NB4 | CC-90009 | Yes |

| OCI-AML2 | CC-90009 | Yes |

| (Data from Surka, C. et al., Blood, 2021, as determined by Annexin-V staining)[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of a GSPT1 degrader on cell cycle progression.

Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of the GSPT1 degrader in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48, 72, or 96 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of blank wells (medium only) from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Principle: This method quantifies the DNA content of individual cells to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), that binds stoichiometrically to DNA.

Protocol:

-

Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the GSPT1 degrader at various concentrations for the desired time points. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Cell Fixation: Wash the cells with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire the fluorescence data.

-

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Proteins

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a cell lysate. This is essential for confirming the degradation of GSPT1 and assessing the downstream effects on cell cycle regulatory proteins like Cyclin D1 and CDK4/6.

Protocol:

-

Protein Extraction: After treatment with the GSPT1 degrader, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against GSPT1, Cyclin D1, CDK4, CDK6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to the loading control.

Conclusion

The targeted degradation of GSPT1 represents a promising therapeutic strategy for cancers that are dependent on this protein for their proliferation. As demonstrated with the representative GSPT1 degrader CC-90009, this approach leads to potent anti-proliferative effects and the induction of apoptosis in cancer cells. The primary mechanism underlying these effects is the induction of a G1 cell cycle arrest, mediated by the downregulation of key cell cycle proteins, including Cyclin D1 and CDK4/6. The experimental protocols provided in this guide offer a standardized framework for researchers to investigate the cellular and molecular consequences of GSPT1 degradation, facilitating the development and characterization of novel GSPT1-targeting therapeutics.

References